3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a quinazoline ring. The specific compound you mentioned has additional functional groups attached, including a benzenesulfonyl group and a 4-chlorophenylethyl group .
Synthesis Analysis
Triazoloquinazolines can be synthesized through a reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . This process typically yields a variety of triazoloquinazoline derivatives .Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring. The additional functional groups in the specific compound you mentioned would add complexity to the molecular structure .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazolines would depend on the specific functional groups present in the compound. For instance, the benzenesulfonyl and 4-chlorophenylethyl groups in the compound you mentioned could potentially participate in various organic reactions .Scientific Research Applications
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
This compound could be used in the transition-metal-free synthesis of 5-amino-1,2,3-triazoles . This synthesis involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . This methodology has promising utility and can be used for further functionalization to enrich the molecular diversity of triazoles .
2. Construction of D3–A Star-Shaped Tristriazolotriazine Derivatives The compound can be used to construct D3–A star-shaped tristriazolotriazine derivatives . These derivatives feature thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties . This makes them potentially useful in the development of efficient organic light-emitting diodes (OLEDs) .
Synthesis of New Heterocyclic Systems
The compound can be used in the synthesis of new heterocyclic systems . For example, it can be used in the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system . This synthesis is achieved using a retro Diels–Alder (RDA) procedure .
Antiproliferative Activities
Some compounds synthesized using this compound have been tested for antiproliferative activities against human cancer cell lines . This suggests potential applications in cancer research and treatment .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLFQIXPJOCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.